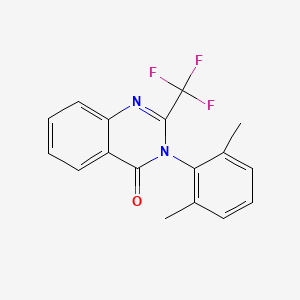
3-(2,6-dimethylphenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-dimethylphenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C17H13F3N2O and its molecular weight is 318.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.09799753 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Reactivity
- Lithiation of Quinazolinones : Smith et al. (1996) described the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, allowing for the synthesis of various 2-substituted derivatives. This method provides a general procedure to access substituted 3-(methylamino)-2-alkyl-4(3H)-quinazolinones, which is potentially applicable to 3-(2,6-dimethylphenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone (Smith, El‐Hiti, Abdel-megeed, & Abdo, 1996).
Biological Activities
Cardiotonic Activity : Alabaster et al. (1989) investigated the cardiotonic activity of 6-(N-linked, five-membered heteroaryl)-2(1H)-quinolinone derivatives, which are structurally similar to 4(3H)-quinazolinones. These compounds displayed significant positive inotropic effects and were evaluated in congestive heart failure patients (Alabaster et al., 1989).
Antifungal and Antibacterial Properties : Wang et al. (2013) synthesized novel arylimines containing a 3-aminoethyl-2-[(p-trifluoromethoxy)anilino]-4(3H)-quinazolinone moiety. These compounds exhibited strong antifungal and antibacterial activities against various fungi and bacteria, highlighting the potential of quinazolinone derivatives in combating bacterial and fungal infections (Wang et al., 2013).
Anticonvulsant Activity : Wolfe et al. (1990) synthesized and evaluated various 2-substituted 3-aryl-4(3H)-quinazolinones for anticonvulsant activity. Some of these compounds showed promising results against seizures, indicating potential applications in epilepsy treatment (Wolfe et al., 1990).
Chemical Properties and Applications
- Solid-State Fluorescence and Metal-Ion Sensor Properties : Anthony (2012) reported on 2-(2-hydroxyphenyl)-4(3H)-quinazolinone, a compound with solid-state fluorescence and selective metal-ion-sensor properties. This demonstrates the potential of quinazolinone derivatives in the development of fluorescent materials and sensors (Anthony, 2012).
Medicinal Chemistry
- Farnesyl Protein Transferase Inhibition : Venet et al. (2003) discussed R115777, a quinazolinone derivative and a potent inhibitor of farnesyl protein transferase. It exhibited significant antitumor effects and was under clinical evaluation, indicating the relevance of quinazolinone derivatives in cancer therapy (Venet, End, & Angibaud, 2003).
Eigenschaften
IUPAC Name |
3-(2,6-dimethylphenyl)-2-(trifluoromethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O/c1-10-6-5-7-11(2)14(10)22-15(23)12-8-3-4-9-13(12)21-16(22)17(18,19)20/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVVRNKOCWWDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
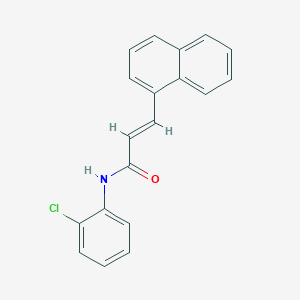
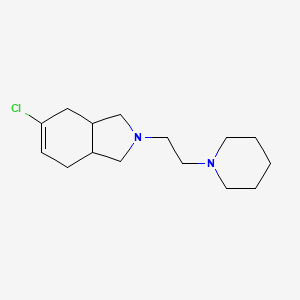
![2-[(3-fluorophenyl)amino]-N-(4-methoxyphenyl)pyridine-3-carboxamide](/img/structure/B5595431.png)
![N-(6-methyl-2-pyridinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5595438.png)
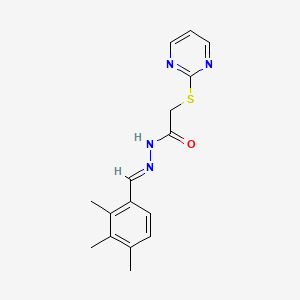
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595453.png)
![2-amino-3-ethyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5595457.png)
![1-[(1,3-Dioxoisoindol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5595462.png)

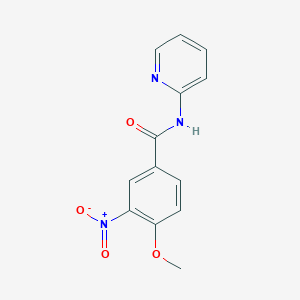
![2-(2-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5595487.png)
![N-[(3S*,4R*)-1-isonicotinoyl-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5595496.png)
![N-({N'-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE](/img/structure/B5595502.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595505.png)
